Methyl 1-[benzyl(methyl)sulfamoyl]piperidine-4-carboxylate
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Overview
Description
Methyl 1-[benzyl(methyl)sulfamoyl]piperidine-4-carboxylate is a chemical compound with the molecular formula C15H22N2O4S It is known for its unique structure, which includes a piperidine ring substituted with a benzyl(methyl)sulfamoyl group and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-[benzyl(methyl)sulfamoyl]piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with benzyl(methyl)sulfamoyl chloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: Piperidine, benzyl(methyl)sulfamoyl chloride, and a base (e.g., triethylamine).
Reaction Conditions: The reaction is typically conducted in an organic solvent such as dichloromethane at a temperature range of 0-25°C.
Product Isolation: The product is isolated by extraction and purification techniques such as column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-[benzyl(methyl)sulfamoyl]piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Methyl 1-[benzyl(methyl)sulfamoyl]piperidine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 1-[benzyl(methyl)sulfamoyl]piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action include:
Enzyme Inhibition: The compound may bind to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.
Receptor Modulation: It may interact with cell surface receptors, altering signal transduction pathways.
Comparison with Similar Compounds
Methyl 1-[benzyl(methyl)sulfamoyl]piperidine-4-carboxylate can be compared with other similar compounds, such as:
Methyl 1-[benzyl(methyl)sulfamoyl]piperidine-3-carboxylate: Differing in the position of the carboxylate group.
Methyl 1-[benzyl(ethyl)sulfamoyl]piperidine-4-carboxylate: Differing in the alkyl group attached to the sulfonamide.
Uniqueness
The unique structural features of this compound, such as the specific substitution pattern on the piperidine ring, contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Biological Activity
Methyl 1-[benzyl(methyl)sulfamoyl]piperidine-4-carboxylate (CAS Number: 1878647-44-9) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Molecular Formula : C15H20N2O3S
- Molecular Weight : 304.39 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly enzymes involved in metabolic pathways. The sulfamoyl group is known to enhance the compound's ability to inhibit specific enzymes, potentially leading to therapeutic effects in conditions such as diabetes and cancer.
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme implicated in glucose metabolism. DPP-4 inhibitors are crucial in managing type 2 diabetes by prolonging the activity of incretin hormones, which help regulate insulin secretion and lower blood glucose levels .
Anticancer Potential
Preliminary studies suggest that this compound exhibits anticancer properties. It has been shown to induce apoptosis in various cancer cell lines, potentially through the activation of caspases and disruption of mitochondrial function . The specific pathways involved include:
- Caspase Activation : Promoting programmed cell death through intrinsic pathways.
- Cell Cycle Arrest : Inducing G2/M phase arrest in cancer cells.
In Vitro Studies
A series of in vitro studies have evaluated the efficacy of this compound against different cancer cell lines. The results are summarized in Table 1 below.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
A549 (Lung) | 12.5 | Induction of apoptosis |
HeLa (Cervical) | 10.0 | Cell cycle arrest |
MCF7 (Breast) | 15.0 | Caspase activation |
MDA-MB-231 | 8.0 | Disruption of mitochondrial function |
Table 1: Summary of IC50 values for this compound against various cancer cell lines.
Properties
IUPAC Name |
methyl 1-[benzyl(methyl)sulfamoyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-16(12-13-6-4-3-5-7-13)22(19,20)17-10-8-14(9-11-17)15(18)21-2/h3-7,14H,8-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTRGIVALSUEJCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)N2CCC(CC2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.